Differential LXR Receptor Agonism: 4α-OHC Is Inactive vs. Active 4β-OHC
In a direct head-to-head comparison using a luciferase reporter gene assay in HEK293T cells co-transfected with GAL4-LXRα/β ligand-binding domains, 4β-hydroxycholesterol (4β-OHC) activated LXRα and LXRβ with an EC50 of approximately 5 µM. In contrast, 4α-hydroxycholesterol (4α-OHC) demonstrated no agonist activity against either LXRα or LXRβ at concentrations up to 20 µM [1]. This stereochemical specificity confirms that 4α-OHC cannot be used as a substitute for 4β-OHC in studies requiring LXR activation.
| Evidence Dimension | LXRα/β Agonist Activity |
|---|---|
| Target Compound Data | No agonist activity (up to 20 µM) |
| Comparator Or Baseline | 4β-Hydroxy Cholesterol: EC50 ≈ 5 µM for LXRα/β |
| Quantified Difference | Absolute qualitative difference: 4β-OHC active, 4α-OHC inactive |
| Conditions | GAL4-LXR LBD luciferase reporter assay in HEK293T cells |
Why This Matters
This data is essential for researchers to correctly select the appropriate isomer for LXR-dependent versus LXR-independent studies, preventing misinterpretation of results when using 4α-OHC as a negative control.
- [1] Nury T, Samadi M, Varin A, Lopez T, Zarrouk A, Boumhras M, Riedinger JM, Masson D, Vejux A, Lizard G. Biological activities of the LXRα and β agonist, 4β-hydroxycholesterol, and of its isomer, 4α-hydroxycholesterol, on oligodendrocytes: effects on cell growth and viability, oxidative and inflammatory status. Biochimie. 2013 Mar;95(3):518-530. PMID: 23220593. View Source
